4-Bromo-5-methoxypyrimidine hydrobromide
Overview
Description
4-Bromo-5-methoxypyrimidine hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxypyrimidine hydrobromide typically involves the bromination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 4-position .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of more efficient brominating agents and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxypyrimidine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-5-methoxypyrimidine or 4-thio-5-methoxypyrimidine.
Oxidation Reactions: Products include 4-bromo-5-formylpyrimidine.
Reduction Reactions: Products include 4-bromo-5-hydroxypyrimidine.
Scientific Research Applications
4-Bromo-5-methoxypyrimidine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxypyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 4-position and the methoxy group at the 5-position play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine and methoxy substitutions but on a phenethylamine backbone.
3-(Bromomethyl)-5-methylpyridine hydrobromide: Another brominated pyridine derivative with a different substitution pattern.
Uniqueness
4-Bromo-5-methoxypyrimidine hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
4-bromo-5-methoxypyrimidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.BrH/c1-9-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVRFZRQIDAOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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